molecular formula C12H16N2O2 B1612080 Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate CAS No. 888070-05-1

Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

Cat. No. B1612080
M. Wt: 220.27 g/mol
InChI Key: CCOBIXWZODVNKL-UHFFFAOYSA-N
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Description



  • Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub> .

  • It belongs to the class of piperidine derivatives and contains both a pyridine ring and a piperidine ring.

  • The compound is used in various applications, including medicinal chemistry and drug development.





  • Synthesis Analysis



    • The synthesis of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate involves the reaction of 2-(piperidin-1-yl)pyridine-4-carbaldehyde with methylamine or its derivatives.

    • The reaction typically proceeds through a condensation process, resulting in the formation of the desired product.





  • Molecular Structure Analysis



    • The compound consists of a pyridine ring fused to a piperidine ring.

    • The piperidine moiety contains a six-membered ring with one nitrogen atom and five carbon atoms.

    • The pyridine moiety contains a six-membered ring with one nitrogen atom and five carbon atoms.

    • The methyl ester group is attached to the pyridine ring.





  • Chemical Reactions Analysis



    • Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including hydrogenation , cyclization , cycloaddition , and amination .

    • These reactions can lead to the formation of different piperidine derivatives.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 179.645 g/mol

    • Density : ~1.06 g/cm³

    • Melting Point : ~50°C

    • Boiling Point : 85-90°C

    • Flash Point : 192°F

    • Refractive Index : n<sub>20D</sub> 1.51




  • Scientific Research Applications

    Aurora Kinase Inhibitor Development

    One significant application of methyl 2-(piperidin-1-yl)pyridine-4-carboxylate derivatives is in the development of Aurora kinase inhibitors, which are crucial for cancer treatment. The compound has been identified as part of a structure that inhibits Aurora A, a protein involved in cell division. This inhibition is a potential pathway for cancer therapeutics, highlighting its importance in drug discovery (ロバート ヘンリー,ジェームズ, 2006).

    Synthesis of Piperidines and Pyrrolidines

    Another critical area of application is in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are valuable in creating a wide range of biologically active molecules. The described method relies on the oxidative decarboxylation and beta-iodination of alpha-amino acids, presenting a straightforward path to these structures. This process underscores the versatility of piperidine derivatives in synthesizing complex organic molecules (A. Boto et al., 2001).

    Relay Catalysis

    Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate derivatives have also been utilized in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. This application demonstrates the role of these derivatives in facilitating complex chemical reactions, leading to compounds with significant potential in pharmaceutical development (E. Galenko et al., 2015).

    Corrosion Inhibition

    In materials science, derivatives of methyl 2-(piperidin-1-yl)pyridine-4-carboxylate have been explored for their corrosion inhibition properties, particularly on iron surfaces. This research indicates their potential in extending the life of metal structures and components, showcasing an application beyond the pharmaceutical scope (S. Kaya et al., 2016).

    Catalytic Efficiency

    The compound's derivatives have been synthesized and tested for catalytic efficiency, especially in reactions like acetylation. This application is pivotal in chemical synthesis, where such catalysts can improve reaction conditions and yields, highlighting the compound's utility in synthetic organic chemistry (F. Guendouz et al., 1988).

    Safety And Hazards



    • Causes skin irritation .

    • Causes serious eye irritation .

    • May cause respiratory irritation .




  • Future Directions



    • Further research can explore the compound’s pharmacological activity and its potential as a building block for novel drug candidates.

    • Investigate its interactions with specific enzymes or receptors to uncover new therapeutic applications.




    properties

    IUPAC Name

    methyl 2-piperidin-1-ylpyridine-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCOBIXWZODVNKL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC(=NC=C1)N2CCCCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60594596
    Record name Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60594596
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    220.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate

    CAS RN

    888070-05-1
    Record name Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60594596
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A mixture of 2-Piperidin-1-yl-isonicotinic acid (30 g, 0.145 mol) in methanol (500 mL) was cooled to 0° C. and then thionylchloride (42 mL) was added. The reaction mixture was refluxed for 20 h. The solvent was removed under vacuum and the residue was taken up in EtOAc (500 mL). The organic layer was washed with 10% aqueous NaHCO3 solution, water, brine and dried. The solvent was removed under vacuum to methyl 2-piperidin-1-ylisonicotinate (18 g, 56%) as yellow liquid.
    Quantity
    30 g
    Type
    reactant
    Reaction Step One
    Quantity
    500 mL
    Type
    reactant
    Reaction Step One
    Quantity
    42 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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